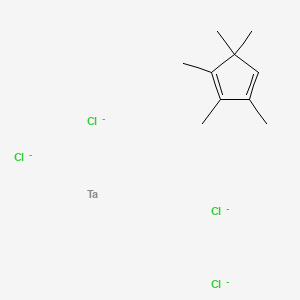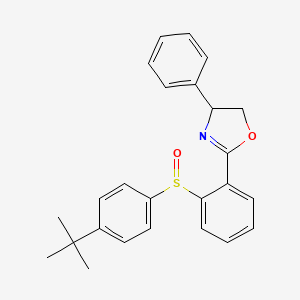
2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound known for its unique structural features and diverse applications in various fields of scientific research. This compound is characterized by the presence of a sulfinyl group attached to a phenyl ring, which is further connected to a dihydrooxazole ring. The tert-butyl group adds steric hindrance, making the compound interesting for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfinyl intermediate: The reaction begins with the sulfoxidation of 4-(tert-butyl)phenyl sulfide to form 4-(tert-butyl)phenyl sulfoxide.
Coupling with phenylboronic acid: The sulfoxide is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl sulfoxide intermediate.
Cyclization to form dihydrooxazole: The biphenyl sulfoxide intermediate undergoes cyclization with an appropriate oxazoline precursor under acidic conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids for cyclization, and oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole involves its interaction with molecular targets through its sulfinyl and oxazole groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s steric and electronic properties allow it to modulate the activity of enzymes and receptors, making it a versatile tool in biochemical studies.
Comparación Con Compuestos Similares
2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole can be compared with other similar compounds, such as:
(S)-4-tert-Butyl-2-(diphenylphosphino)phenyl-2-oxazoline: This compound is also used as a ligand in catalytic reactions but differs in its phosphino group, which provides different electronic properties.
2-(2-(Bis(2-tolyl)phosphino)phenyl)-4-tert-butyl-2-oxazoline: Another ligand with a similar structure but different substituents, leading to variations in reactivity and selectivity.
The uniqueness of this compound lies in its sulfinyl group, which imparts distinct redox properties and steric effects, making it suitable for specific applications in catalysis and biochemical research.
Propiedades
Fórmula molecular |
C25H25NO2S |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
2-[2-(4-tert-butylphenyl)sulfinylphenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H25NO2S/c1-25(2,3)19-13-15-20(16-14-19)29(27)23-12-8-7-11-21(23)24-26-22(17-28-24)18-9-5-4-6-10-18/h4-16,22H,17H2,1-3H3 |
Clave InChI |
ZIDRZTBFZIWXMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


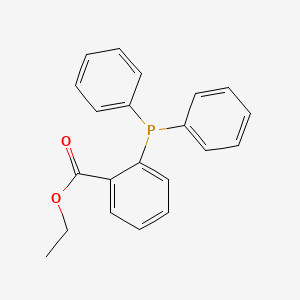
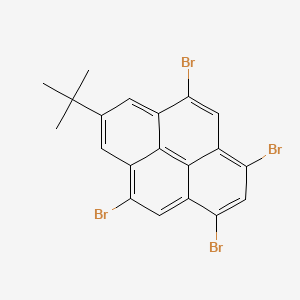
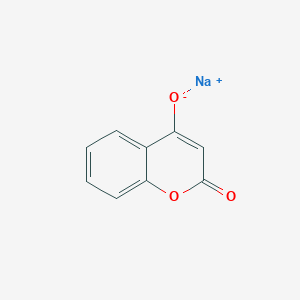
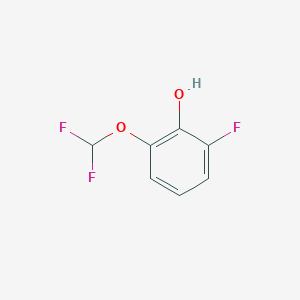
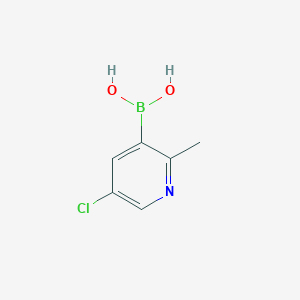
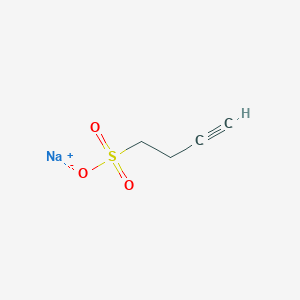
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
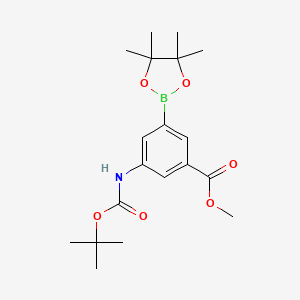
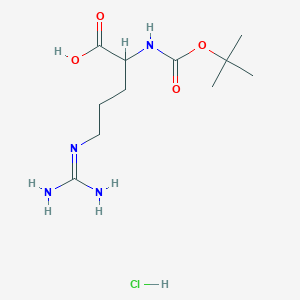
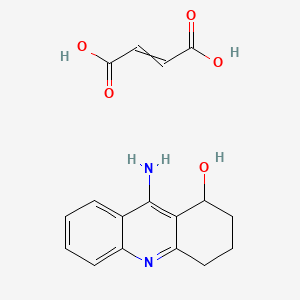
![(R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12505359.png)
![Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate](/img/structure/B12505362.png)
![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12505365.png)
